cis-3-(Boc-amino)-5-methylpiperidine
Overview
Description
“Cis-3-(Boc-amino)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “cis-3-(Boc-amino)cyclohexanecarboxylic acid” is 243.303 g/mol . The InChI Key is JSGHMGKJNZTKGF-BDAKNGLRSA-N .Physical and Chemical Properties Analysis
The melting point of “cis-3-(Boc-amino)cyclohexanecarboxylic acid” is between 143°C to 147°C .Scientific Research Applications
Stereoselective Synthesis
Stereoselective synthesis techniques utilize "cis-3-(Boc-amino)-5-methylpiperidine" to achieve enantiopure forms of cyclic amino acids, demonstrating its role in producing compounds with specific stereochemical configurations. For instance, efficient routes to cis- and trans-3-hydroxypipecolic acids, which are significant in medicinal chemistry, were developed using chelation-controlled additions and reductions, showing the compound's utility in stereoselective synthesis processes (Liang & Datta, 2005).
Enantioselective Synthesis
Enantioselective synthesis research highlights the compound's role in producing enantiomers of trans-methylpipecolic acids, a process crucial for creating compounds with high chemical and enantiomeric purity. This aspect is critical for developing pharmaceuticals and studying their interactions with biological systems (Alegret, Santacana, & Riera, 2007).
Conformational Analysis
The compound's utility extends to conformational analysis, providing insights into the preferred conformations of the tert-butoxycarbonyl-amino group in peptides. This research contributes to a better understanding of peptide and protein structures, influencing the design of peptide-based drugs and biomaterials (Benedetti et al., 2009).
Development of Chiral Ligands
Additionally, "this compound" plays a role in the development of chiral ligands for catalysis, showcasing its importance in asymmetric synthesis. The creation of highly efficient chiral ligands for Cu(II)-catalyzed Henry reactions exemplifies its application in achieving high yields and enantiocontrol, crucial for the synthesis of optically active compounds (Scharnagel, Prause, Kaldun, Haase, & Breuning, 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALVHVMBXLLIY-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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